molecular formula C6H8ClFN2 B1532524 (2-Fluoropyridin-3-yl)methanamine hydrochloride CAS No. 859164-64-0

(2-Fluoropyridin-3-yl)methanamine hydrochloride

Cat. No. B1532524
M. Wt: 162.59 g/mol
InChI Key: GKCYUJQLRJHZDQ-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)methanamine hydrochloride, also known as 2-FPM, is a synthetic stimulant drug of the substituted cathinone class. It is a derivative of pyridin-3-ylmethanamine and acts as a potent dopamine and norepinephrine reuptake inhibitor. 2-FPM has been used in scientific research for its ability to modulate the release of these neurotransmitters, and has been studied for its potential therapeutic applications in the treatment of conditions such as ADHD, depression, and obesity.

Scientific Research Applications

1. Development of Novel Antidepressants

(Sniecikowska et al., 2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as potential antidepressants. These compounds act as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. A leading compound in this series, NLX-204, demonstrated robust antidepressant-like activity, highlighting the therapeutic potential of such derivatives.

2. Cancer Research and Kinase Inhibition

Research by (Schroeder et al., 2009) discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, BMS-777607, for cancer treatment. This compound was synthesized from substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, illustrating the role of fluoropyridine derivatives in oncology.

3. Synthesis of Fluoropyridine-based Compounds

(Schäffler et al., 2006) focused on the synthesis of 6-halogeno-pyridin-2-olate complexes with diruthenium(2+) cores. These complexes, including those with fluoropyridinolate ligands, are significant in understanding coordination chemistry and metal-ligand interactions.

4. Cognitive Enhancement Drug Development

(Pesti et al., 2000) synthesized a cognition enhancer drug candidate, DMP 543, through the functionalization of 2-Fluoro-4-methylpyridine. This demonstrates the role of fluoropyridine derivatives in the development of drugs targeting cognitive functions.

5. Pharmacological Studies

Research by (Kimura et al., 2004) on YM348, a 5-HT2C receptor agonist, used a fluoropyridine derivative in its structure. This study highlights the application of such compounds in pharmacological profiling and drug discovery.

properties

IUPAC Name

(2-fluoropyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCYUJQLRJHZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736228
Record name 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoropyridin-3-yl)methanamine hydrochloride

CAS RN

859164-64-0
Record name 1-(2-Fluoropyridin-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoropyridin-3-yl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Add concentrated HCl (0.46 mL) to a suspension 2-fluoro-nicotinonitrile (0.34 g, 2.8 mmol) and 5% Pd/C (0.5 g) in methanol (10 mL) at RT. Stir suspension under an atmosphere of hydrogen at 1 atm. For 6 hours. Filter reaction mixture and concentrate the filtrate. Add ether to the residue, bubble HCl gas through the suspension, filter precipitate, and dry to give the title compound (0.37 g, 82%). MS (ES) 127.1 (M+1)+. 1H NMR (400 MHz, DMSO) δ: 8.65 (brs, 3H), 8.24 (m, 1H), 8.16 (m, 1H), 7.41 (m, 1H), 4.06 (m, 2H).
Name
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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